molecular formula C25H25NO5S2 B3568338 3-BENZOYL-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE

3-BENZOYL-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE

Cat. No.: B3568338
M. Wt: 483.6 g/mol
InChI Key: URPZRDIJQKPJFZ-UHFFFAOYSA-N
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Description

3-BENZOYL-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE is a complex organic compound belonging to the class of pyrrolo[2,1-a]isoquinolines. These compounds are known for their diverse biological activities and are frequently found in bioactive natural products and pharmaceutically important molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE typically involves the annulation of the pyrrole ring to the isoquinoline moiety. One common method is the two-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile . This reaction can be performed under reflux in trifluoroethanol (TFE) or under microwave irradiation, depending on the selected substrates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.

Scientific Research Applications

3-BENZOYL-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZOYL-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

3-BENZOYL-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO5S2/c1-3-16-32(28,29)24-21-20-13-9-8-10-18(20)14-15-26(21)22(25(24)33(30,31)17-4-2)23(27)19-11-6-5-7-12-19/h5-15H,3-4,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPZRDIJQKPJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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